molecular formula C17H16N2O2 B3122092 Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 299927-11-0

Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No. B3122092
CAS RN: 299927-11-0
M. Wt: 280.32 g/mol
InChI Key: MZPJCRTZEVZGHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel microwave-assisted protocol has been developed for the rapid synthesis of this compound with potent antileukemic activity. The method yields excellent results in just 31 minutes over five steps, compared to the conventional heating method that requires around 17 hours .

Molecular Structure Analysis

The molecular formula of Methyl 1-benzyl-2-methyl-1,3-benzodiazole-5-carboxylate is C17H16N2O2, with a molecular weight of 280.33 g/mol. Its InChI code is 1S/C17H16N2O2/c1-12-18-15-10-14(17(20)21-2)8-9-16(15)19(12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 .
  • Physical and Chemical Properties Analysis

    • Country of Origin : China .
  • Scientific Research Applications

    Pharmacological Investigations

    Antihyperglycemic Agents Kees et al. (1996) demonstrated that the substitution of certain groups at specific positions on pyrazol-3-one generated potent antihyperglycemic agents in obese, diabetic mice. This study highlights the importance of chemical structure in drug efficacy for diabetes treatment (Kees et al., 1996).

    Anticonvulsant Activities Czuczwar et al. (1994) studied the influence of Bay k-8644, a Ca2+ channel agonist, on the anticonvulsant activities of various NMDA and non-NMDA receptor antagonists. Their findings suggest that the anticonvulsive activity of competitive NMDA receptor antagonists can be impaired by Ca2+ ion influx (Czuczwar et al., 1994).

    Anthelmintic Potential Katiyar et al. (1984) demonstrated the efficacy of Methyl 5(6)-4-2-pyridyl piperazino carbamoyl benzimidazole-2-carbamate against various nematode and cestode infections in animals. The compound's broad-spectrum anthelmintic potential was highlighted by its effectiveness and large therapeutic index (Katiyar et al., 1984).

    Binge Eating Model in Rats Piccoli et al. (2012) explored the role of Orexin-1 Receptor mechanisms in compulsive food consumption in a model of binge eating in female rats. This research provides insight into the neurological pathways involved in compulsive behaviors and suggests potential therapeutic targets for eating disorders (Piccoli et al., 2012).

    properties

    IUPAC Name

    methyl 1-benzyl-2-methylbenzimidazole-5-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H16N2O2/c1-12-18-15-10-14(17(20)21-2)8-9-16(15)19(12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MZPJCRTZEVZGHI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H16N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301176374
    Record name Methyl 2-methyl-1-(phenylmethyl)-1H-benzimidazole-5-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301176374
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    280.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    299927-11-0
    Record name Methyl 2-methyl-1-(phenylmethyl)-1H-benzimidazole-5-carboxylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=299927-11-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Methyl 2-methyl-1-(phenylmethyl)-1H-benzimidazole-5-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301176374
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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